molecular formula C5H10NNaO2S B3151325 D-Methionine sodium salt CAS No. 70961-46-5

D-Methionine sodium salt

Cat. No.: B3151325
CAS No.: 70961-46-5
M. Wt: 171.2 g/mol
InChI Key: IREPZTZSVPKCAR-PGMHMLKASA-M
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Description

D-Methionine sodium salt is a derivative of the essential amino acid methionine. Methionine is a sulfur-containing amino acid that plays a crucial role in various biological processes, including protein synthesis, methylation reactions, and as a precursor to other sulfur-containing compounds. This compound is used in various scientific and industrial applications due to its unique properties and functions.

Biochemical Analysis

Biochemical Properties

D-Methionine sodium salt participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by intervening in lipid metabolism, activation of endogenous antioxidant enzymes, and the biosynthesis of glutathione to counteract oxidative stress . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Methionine sodium salt typically involves the reaction of D-Methionine with sodium hydroxide. The process can be summarized as follows:

    Starting Materials: D-Methionine and sodium hydroxide.

    Reaction: D-Methionine is dissolved in water, and sodium hydroxide is added to the solution. The reaction mixture is stirred at room temperature until the reaction is complete.

    Isolation: The resulting this compound is isolated by evaporating the water and drying the product under reduced pressure.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

D-Methionine sodium salt undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form methionine sulfoxide and methionine sulfone.

    Reduction: Reduction of this compound can regenerate the original methionine.

    Substitution: The amino and carboxyl groups of this compound can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents, including acylating and alkylating agents, can be used under mild conditions.

Major Products

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Regeneration of D-Methionine.

    Substitution: Formation of various derivatives depending on the reagents used.

Scientific Research Applications

D-Methionine sodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in protein synthesis and metabolism.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and protection against oxidative stress.

    Industry: Used in the production of supplements and as a feed additive in animal nutrition.

Comparison with Similar Compounds

D-Methionine sodium salt can be compared with other similar compounds, such as:

    L-Methionine: The L-isomer of methionine, which is more commonly found in nature and used in biological systems.

    Methionine Hydroxy Analogues: Compounds such as 2-hydroxy-4-(methylthio)butanoic acid, which are used as methionine substitutes in animal feed.

    S-Adenosylmethionine (SAM): A derivative of methionine that acts as a major methyl donor in various biochemical reactions.

Uniqueness

This compound is unique due to its specific stereochemistry (D-isomer) and its applications in various fields. Its ability to participate in a wide range of chemical reactions and its role in biological processes make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

sodium;(2R)-2-amino-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.Na/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);/q;+1/p-1/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREPZTZSVPKCAR-PGMHMLKASA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)[O-])N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)[O-])N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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